2-Amino-3-methoxycarbonyl-5-nitrothiophene
Overview
Description
“2-Amino-3-methoxycarbonyl-5-nitrothiophene” is a chemical compound with the molecular formula C6H6N2O4S . It is a complex organic compound that belongs to the class of thiophenes .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-methoxycarbonyl-5-nitrothiophene” is represented by the formula C6H6N2O4S . The average mass of the molecule is 202.188 Da, and the monoisotopic mass is 202.004822 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-3-methoxycarbonyl-5-nitrothiophene” include its molecular formula C6H6N2O4S, an average mass of 202.188 Da, and a monoisotopic mass of 202.004822 Da . More specific properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Catalysis and Reaction Kinetics
- The compound has been studied in the context of catalysis, particularly in aromatic nucleophilic substitution reactions. For instance, Consiglio et al. (1982) explored the reactions of a related compound, 2-methoxy-3-nitrothiophen, with cyclic secondary amines, highlighting its role in catalysis and reaction kinetics (Consiglio et al., 1982).
Synthesis and Radiosensitization
- A series of nitrothiophene derivatives, including those similar to 2-Amino-3-methoxycarbonyl-5-nitrothiophene, have been synthesized for evaluation as radiosensitizers and cytotoxins in biomedical research. Threadgill et al. (1991) assessed these compounds for their potential in cancer therapy (Threadgill et al., 1991).
Studies on Cyclization and Molecular Structure
- Research by Noto et al. (1989) focused on the cyclization of nitrothiophenes and their conversion into methoxycarbonylthienofurazan oxides. This study provides insights into the chemical behavior and structural properties of nitrothiophene derivatives (Noto et al., 1989).
Corrosion Inhibition
- Derivatives of 2-Amino-5-nitrothiophene, which is structurally related to 2-Amino-3-methoxycarbonyl-5-nitrothiophene, have been investigated for their application in corrosion inhibition. Verma et al. (2015) studied their effectiveness in protecting mild steel against corrosion (Verma et al., 2015).
Synthesis and Spectroscopy
- Gálvez and Garcia (1981) described the preparation of 2-amino-5-nitrothiophene and related compounds, providing valuable information on the synthesis and NMR spectroscopic characteristics of these molecules (Gálvez & Garcia, 1981).
Reaction Mechanisms
- The reaction mechanisms involving nitrothiophene compounds have been a subject of study. Smaoui et al. (2019) conducted theoretical DFT calculations to understand the substitution reaction mechanisms of nitrothiophene molecules (Smaoui et al., 2019).
properties
IUPAC Name |
methyl 2-amino-5-nitrothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c1-12-6(9)3-2-4(8(10)11)13-5(3)7/h2H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLUSSXPOANNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372179 | |
Record name | 2-Amino-3-methoxycarbonyl-5-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methoxycarbonyl-5-nitrothiophene | |
CAS RN |
43028-48-4 | |
Record name | 2-Amino-3-methoxycarbonyl-5-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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